molecular formula C10H10O3 B1316715 Methyl 3-acetylbenzoate CAS No. 21860-07-1

Methyl 3-acetylbenzoate

Cat. No.: B1316715
CAS No.: 21860-07-1
M. Wt: 178.18 g/mol
InChI Key: NCNUIUIDKJSGDM-UHFFFAOYSA-N
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Description

Methyl 3-acetylbenzoate is an organic compound with the molecular formula C₁₀H₁₀O₃. It is an ester derived from benzoic acid and is known for its aromatic properties. This compound is used in various chemical syntheses and has applications in different scientific fields.

Scientific Research Applications

Methyl 3-acetylbenzoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the manufacture of fragrances, flavors, and other aromatic compounds.

Safety and Hazards

Methyl 3-acetylbenzoate has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, P305, P351, and P338 .

Biochemical Analysis

Biochemical Properties

Methyl 3-acetylbenzoate plays a significant role in biochemical reactions, particularly in esterification and trans-esterification processes. It interacts with various enzymes, such as esterases and lipases, which catalyze the hydrolysis of ester bonds. These interactions are crucial for the compound’s involvement in metabolic pathways and its ability to act as a substrate for enzymatic reactions . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing its solubility and reactivity in biological systems .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in lipid metabolism and energy production, leading to changes in cellular energy balance and metabolic flux . Furthermore, this compound can impact cell signaling pathways by interacting with specific receptors and enzymes, thereby affecting downstream signaling cascades and cellular responses .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins through specific binding sites, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of certain esterases, preventing the hydrolysis of ester bonds and altering metabolic pathways . Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins, resulting in changes in cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation processes over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to alterations in cellular metabolism and function, including changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage . Threshold effects have been observed in studies, indicating that there is a specific dosage range within which this compound exerts its biochemical effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including esterification and hydrolysis reactions. It interacts with enzymes such as esterases and lipases, which catalyze the conversion of the compound into its corresponding acid and alcohol derivatives . These metabolic pathways are essential for the compound’s role in cellular metabolism and energy production. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in these pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-acetylbenzoate can be synthesized through the esterification of 3-acetylbenzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols or aldehydes, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed:

    Oxidation: 3-acetylbenzoic acid.

    Reduction: 3-hydroxybenzoic acid or 3-acetylbenzyl alcohol.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

    Methyl benzoate: Another ester of benzoic acid, but without the acetyl group.

    Ethyl 3-acetylbenzoate: Similar structure but with an ethyl group instead of a methyl group.

    3-acetylbenzoic acid: The parent acid of methyl 3-acetylbenzoate.

Properties

IUPAC Name

methyl 3-acetylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNUIUIDKJSGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10919674
Record name Methyl 3-acetylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21860-07-1, 915402-27-6
Record name Benzoic acid, 3-acetyl-, methyl ester
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-acetylbenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-acetylbenzoate
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Synthesis routes and methods I

Procedure details

A solution of 5 g of 3-acetylbenzoic acid in dry MeOH was saturated with hydrogen chloride gas. The reaction vessel was stoppered and kept at room temperature for 2 days. The MeOH was evaporated and the residue extracted into diethylether and clarified by filtration. The ether was evaporated and the dark oil was chromatographed through a short column of silica gel eluting with methylene chloride. The combined fractions were evaporated to dryness giving 4.25 g of a yellow oil that solidified on standing. The solid ester was used as obtained.
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Synthesis routes and methods II

Procedure details

3.95 g (24.06 mmol) of 3-acetylbenzoic acid were initially charged in 100 ml of toluene and 75 ml of methanol. After dropwise addition of 4.12 g (36.09 mmol) of trimethylsilyldiazomethane 2M in diethyl ether at RT, an instant evolution of gas in the reaction solution was observed. Another 0.27 g (2.4 mmol) of trimethylsilyldiazomethane 2M in diethyl ether was added until the reaction solution remained yellow, and the mixture was stirred at RT for 10 min. The reaction solution was evaporated.
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3.95 g
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100 mL
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4.12 g
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Synthesis routes and methods III

Procedure details

Sulfuric acid (23.4 μl, 0.430 mmol) was added into the MeOH (15 ml) solution of 3-acetylbenzoic acid (720 mg, 4.30 mmol). The mixture was stirred at 70° C. for 20 h. After that time, the mixture was cooled and was treated with saturated NaHCO3 till pH>9, followed by adding water to dissolve the solid which was formed, extracted with EtOAc (2×50 ml). The extracts were washed with water (50 ml), brine (50 ml), dried over MgSO4, filtered and concentrated in vacuo, giving the title compound as brown oil. 1H NMR (400 MHz, CDCl3): δ=2.66 (s, 3H), 3.96 (s, 3H), 7.54-7.59 (m, 1H), 8.14-8.19 (m, 1H), 8.22-8.26 (m, 1H), 8.59-8.61 (m, 1H). MS (ES+): m/z 179.17 [MH+]. HPLC: tR=2.82 min (polar—5 min, ZQ3).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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